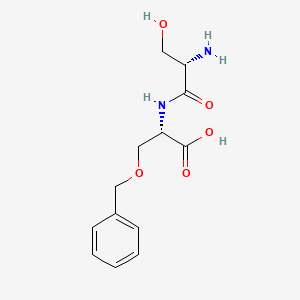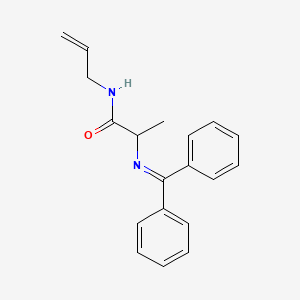
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethylidene group attached to the nitrogen atom of an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide typically involves the reaction of diphenylmethanone with N-prop-2-en-1-ylalaninamide under specific conditions. One common method is the condensation reaction, where diphenylmethanone is reacted with N-prop-2-en-1-ylalaninamide in the presence of a suitable catalyst, such as an acid or base, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~-(Diphenylmethylidene)-2-methylleucinamide: Similar in structure but with a different alkyl group.
N~2~-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share the diphenylmethylidene group but have different core structures.
Uniqueness
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
922704-67-4 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C19H20N2O/c1-3-14-20-19(22)15(2)21-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h3-13,15H,1,14H2,2H3,(H,20,22) |
InChI Key |
IZCUHJFYVGPNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol](/img/structure/B14183259.png)
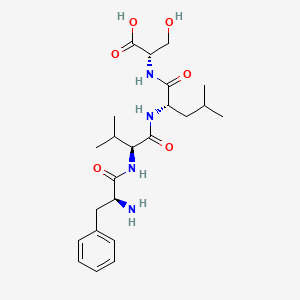
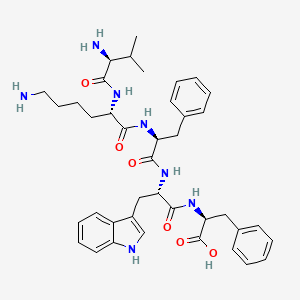
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)
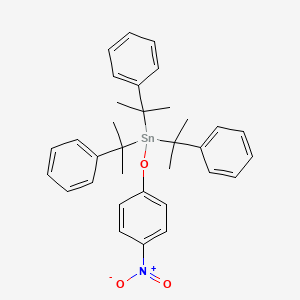
![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
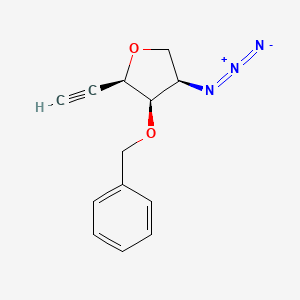
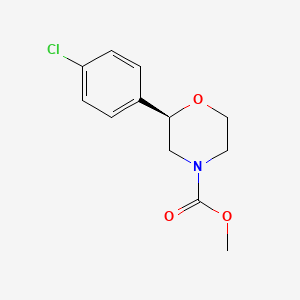
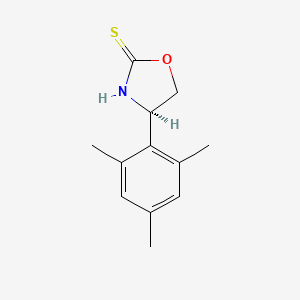
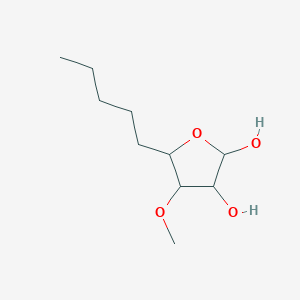
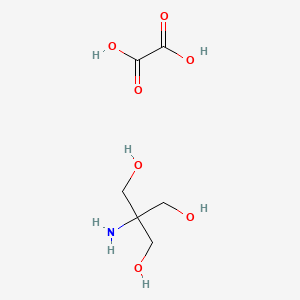
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
